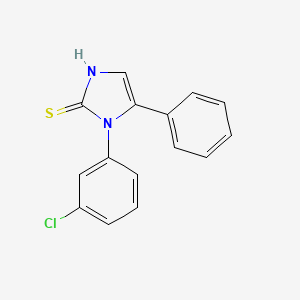

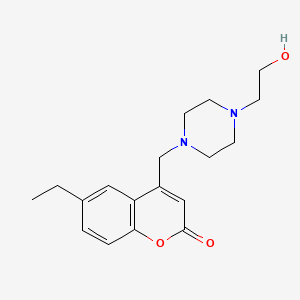

![molecular formula C12H11N3O3S B2379443 (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865175-39-9](/img/structure/B2379443.png)

(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-2(3H)-one is a core structure that is found in various biologically active compounds . It is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions and condensation reactions . For example, 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis

The chemical reactions of these compounds often involve 1,3-dipolar cycloaddition .Scientific Research Applications

Hypoglycemic and Hypolipidemic Activity

- A study reported the synthesis of novel thiazolidinedione ring-containing molecules, closely related to the compound , which demonstrated significant reductions in blood glucose, cholesterol, and triglyceride levels in high-fat diet-fed Sprague–Dawley rats (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Antifungal Activity and In Silico Analysis

- Acetamides derived from benzo[d]thiazol-2-amine and 6-nitrobenzo[d]thiazol-2-amine, similar to the compound of interest, were synthesized and displayed significant antifungal activity. An in silico analysis suggested possible binding modes in the Candida albicans N-myristoyltransferase enzyme (Bepary et al., 2021).

Antibacterial, Antifungal, and Antiviral Activities

- Benzothiazole derivatives, related to the target compound, were synthesized and evaluated for their antibacterial, antifungal, and antiviral activities. These studies indicated that most of these compounds showed significant antiviral activities against tobacco mosaic virus and antibacterial activities against various bacterial strains (Tang et al., 2019).

Urease Inhibition and Molecular Docking Studies

- A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides showed significant activity for urease inhibition. Molecular docking studies indicated these acetamide derivatives bind to the non-metallic active site of the urease enzyme (Gull et al., 2016).

Anticancer Activity

- 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, structurally similar to the target compound, showed significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).

Photophysical Properties

- Hydrogen bond-associated N-(benzo[d]thiazol-2-yl)acetamides were synthesized, showing distinct assemblies characteristic to the substituent in the benzothiazole moiety. This study highlighted the potential of these compounds in the development of functional materials (Balijapalli et al., 2017).

Mechanism of Action

Future Directions

Research into benzo[d]thiazol-2(3H)-one derivatives is ongoing, with a focus on developing new heterocycles containing 1,2,3-triazole moieties that decrease the development of tumor cells . Additionally, there is interest in the development of novel PET tracers for imaging of γ-8 dependent transmembrane AMPA receptor regulatory protein .

properties

IUPAC Name |

N-(6-nitro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c1-3-6-14-10-5-4-9(15(17)18)7-11(10)19-12(14)13-8(2)16/h3-5,7H,1,6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFRYIKUOVGLAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

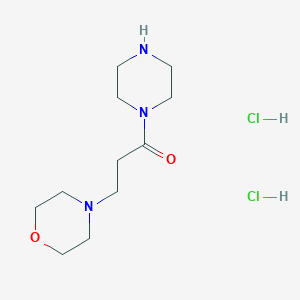

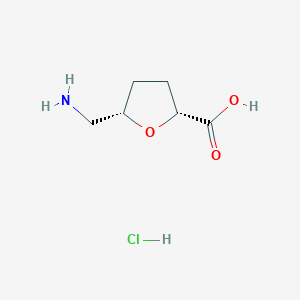

![4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B2379369.png)

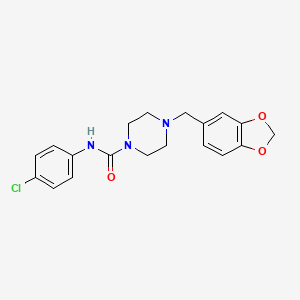

![3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2379370.png)

![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2379375.png)

![3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2379378.png)

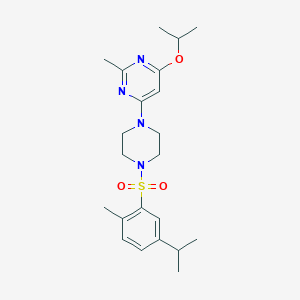

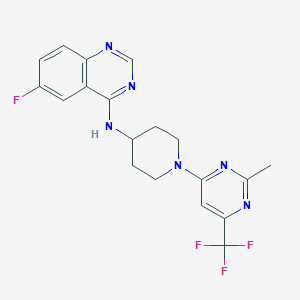

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2379381.png)

![Allyl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2379382.png)